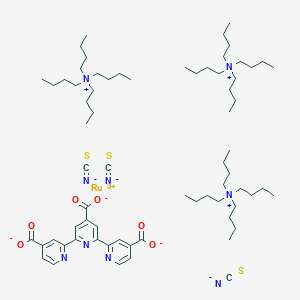
N749 Black Dye, 85%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N749 Black Dye (N749) is a ruthenium complex that forms a co-ordinate bond with the monoprotonated tricarboxyterpyridine and three thiocyanates . It can be used as a sensitizer that functionalizes the semi-conducting materials that exhibit an absorption peak in the near infrared region .
Molecular Structure Analysis
The molecular structure of N749 Black Dye involves ruthenium at the center that forms a co-ordinate bond with the monoprotonated tricarboxyterpyridine and three thiocyanates . The empirical formula is C69H116N9O6RuS3 .Physical And Chemical Properties Analysis
N749 Black Dye is a dark green powder . It has an assay of 85% (HPLC), and its maximum absorption wavelengths in ethanol (0.02 mM) are 615, 415, 341, 329 nm .Scientific Research Applications
Sensitizer in Semi-Conducting Materials
N749 Black Dye can be used as a sensitizer that functionalizes semi-conducting materials . It exhibits an absorption peak in the near-infrared region , which makes it suitable for applications that require the detection or emission of near-infrared light.
Dye-Sensitized Solar Cells (DSSCs)
One of the most significant applications of N749 Black Dye is in Dye-Sensitized Solar Cells (DSSCs) . The dye is designed for the widest range spectral sensitization of wide band-gap oxide semiconductors, like titanium dioxide, up to wavelengths beyond 800nm . This allows DSSCs to absorb more sunlight and convert it into electricity, improving their efficiency.
Infrared Absorbing Materials
Due to its strong absorption in the near-infrared region, N749 Black Dye can be used in the development of infrared absorbing materials . These materials have applications in various fields such as telecommunications, medical imaging, and remote sensing.
Optical Filters
The unique optical properties of N749 Black Dye make it suitable for use in optical filters . These filters can be used in various optical devices to control the wavelengths of light that pass through them.
Mechanism of Action
Target of Action
The primary target of N749 Black Dye, also known as Greatcell Solar®, is wide band-gap oxide semiconductors, such as titanium dioxide . These semiconductors are used in various applications, including solar cells and other optoelectronic devices .
Mode of Action
N749 Black Dye has ruthenium at its center, which forms a coordinate bond with the monoprotonated tricarboxyterpyridine and three thiocyanates . This structure allows the dye to absorb light in the near-infrared region, making it an effective sensitizer .
Biochemical Pathways
Upon absorption of light, the dye is excited to a higher energy state. This energy is then transferred to the semiconductor, promoting the movement of electrons and thus generating an electric current . The dye then returns to its ground state, ready to absorb more light and continue the process .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of N749 Black Dye, we can consider its “operational kinetics”. The dye is recommended to be used in a 0.2-0.3mM solution with ethanol or acetonitrile/tert-butanol . This ensures optimal absorption of light and efficient energy transfer .
Result of Action
The result of the action of N749 Black Dye is the generation of an electric current in the semiconductor to which it is bound . This is the fundamental process that allows devices such as solar cells to convert light into electricity .
Action Environment
The action of N749 Black Dye is influenced by environmental factors such as light intensity and wavelength, temperature, and the specific characteristics of the semiconductor it is bound to . For example, the dye is designed to absorb light in the near-infrared region, so its performance will be optimal under light conditions that include these wavelengths .
properties
IUPAC Name |
2,6-bis(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;ruthenium(3+);tetrabutylazanium;triisothiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O6.3C16H36N.3CNS.Ru/c22-16(23)9-1-3-19-12(5-9)14-7-11(18(26)27)8-15(21-14)13-6-10(17(24)25)2-4-20-13;3*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;3*2-1-3;/h1-8H,(H,22,23)(H,24,25)(H,26,27);3*5-16H2,1-4H3;;;;/q;3*+1;3*-1;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIDEEDNCKVVPH-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1=CN=C(C=C1C(=O)[O-])C2=CC(=CC(=N2)C3=NC=CC(=C3)C(=O)[O-])C(=O)[O-].C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.[Ru+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H116N9O6RuS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1365.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;ruthenium(3+);tetrabutylazanium;triisothiocyanate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Calix[6]quinone](/img/structure/B6292416.png)
![[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6292430.png)

![Methyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate](/img/structure/B6292447.png)
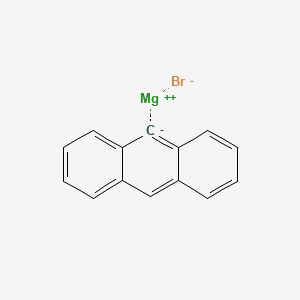
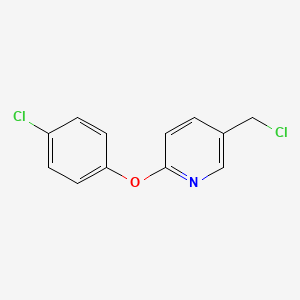
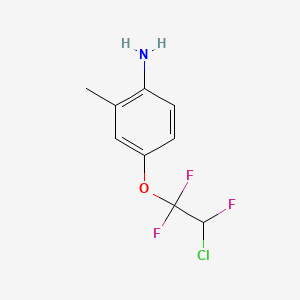
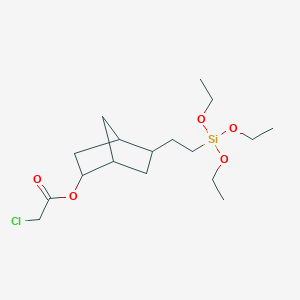
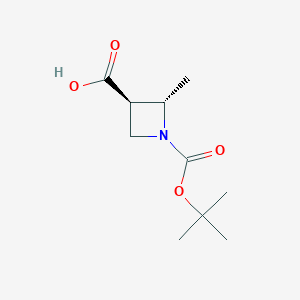
![Methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B6292484.png)


![Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether](/img/structure/B6292508.png)
